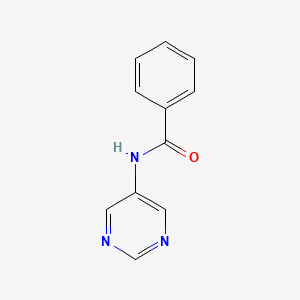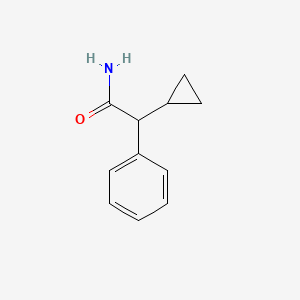![molecular formula C12H11N3OS B7590659 N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide, also known as MTMP, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, including COX-2. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been found to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Further research is needed to elucidate its mechanism of action and optimize its efficacy in vivo. Additionally, N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide may have potential applications in drug discovery and development, particularly for the identification of new compounds with anti-inflammatory and anticancer properties.
Métodos De Síntesis
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide can be synthesized through a multistep reaction process starting from 2-pyridinecarboxamide and 5-methylthiophene-2-carbaldehyde. The reaction involves the use of various reagents, including sodium hydride, acetic acid, and ethanol. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-5-6-10(17-9)8-14-15-12(16)11-4-2-3-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIBXLZUXTSKE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)
![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)


![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)



![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)